10-Hydroxymorroniside
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H26O12 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (1R,4aS,8S,8aS)-3-hydroxy-1-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C17H26O12/c1-25-15(24)7-5-26-16(11-6(7)2-10(20)27-8(11)3-18)29-17-14(23)13(22)12(21)9(4-19)28-17/h5-6,8-14,16-23H,2-4H2,1H3/t6-,8+,9-,10?,11+,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
LFIATFJGPFQPKL-YSPGLLNDSA-N |
SMILES |
COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC(O[C@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution Research
Drug Development and Formulation
The inherent physicochemical properties of 10-Hydroxymorroniside will influence its suitability as a drug. Research into formulation strategies will be crucial to enhance its therapeutic potential.
A significant hurdle for many natural compounds is poor bioavailability. msdmanuals.comwikipedia.org Future research must focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate and identifying potential metabolites will be essential. Studies should be designed to assess its oral bioavailability and to determine key pharmacokinetic parameters such as half-life and clearance rate. europa.eu
To overcome potential challenges with bioavailability and to enable targeted delivery, the development of novel drug delivery systems should be explored. scirp.orgscienceopen.comfrontiersin.org Encapsulation in nanoparticles, liposomes, or other carrier systems could improve stability, enhance absorption, and facilitate targeted delivery to specific tissues or organs. nih.govnih.gov Research in this area could significantly improve the therapeutic efficacy of this compound.
Clinical Trial Design and Biomarker Identification
As preclinical data accumulates, the focus will shift towards designing and conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
A phased approach to clinical trials will be necessary to systematically evaluate this compound. Phase I trials will focus on safety and dosage in healthy volunteers. Subsequent Phase II and III trials will assess its efficacy in patient populations for specific disease indications. oncodaily.com
To facilitate patient stratification and to monitor treatment response in clinical trials, the identification of predictive biomarkers is crucial. Research should focus on identifying molecular or physiological markers that correlate with the therapeutic effects of this compound. This will be essential for the development of personalized medicine approaches.
Data Tables
Table 1: Potential Therapeutic Areas for this compound and Suggested Research Focus
| Therapeutic Area | Rationale | Suggested Research Focus |
| Neurodegenerative Diseases | Potential antioxidant and anti-inflammatory properties. | Investigate effects on neuroinflammation, oxidative stress, and key signaling pathways (e.g., PI3K/Akt, NF-κB) in models of Alzheimer's and Parkinson's disease. brieflands.comdokumen.pubnews-medical.net |
| Oncology | Anticancer potential observed in other iridoids. | Screen for cytotoxic and anti-proliferative effects against various cancer cell lines; explore mechanisms of apoptosis induction and potential for combination therapy. nih.govmdpi.comcancerresearchuk.orgresearchgate.net |
| Cardiovascular & Metabolic Disorders | Link between inflammation, oxidative stress, and these diseases. | Evaluate effects on lipid profiles, inflammatory markers, and insulin sensitivity in animal models of atherosclerosis and metabolic syndrome. nih.govnih.govmdpi.comnih.govharvard.edu |
Table 2: Key Areas for Future Mechanistic and Pharmacological Investigation
| Research Area | Key Questions to Address |
| Molecular Target Identification | What are the direct binding partners of this compound in the cell? |
| Signaling Pathway Analysis | How does this compound modulate key inflammatory and antioxidant pathways? nih.gov |
| Preclinical Efficacy | Does this compound show therapeutic benefit in relevant animal models of disease? |
| Pharmacokinetics (ADME) | What is the bioavailability, metabolic stability, and clearance rate of this compound? msdmanuals.comeuropa.eu |
Biosynthesis and Metabolic Pathways Research
Precursor Identification and Biosynthetic Origin
The biosynthesis of iridoids, a class of monoterpenoids to which 10-Hydroxymorroniside belongs, generally originates from the isoprenoid pathway. Iridoids are typically formed via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the MEP pathway is often the major source of precursors for iridoid biosynthesis, evidence from some plant studies suggests the MVA pathway may also be involved in regulation. mdpi.com The iridoid backbone is formed from geraniol, which is derived from the condensation of IPP and DMAPP.
Research into the biosynthesis of iridoids in the Galium genus indicates that they are formed via the precursor loganic acid, which further diversifies into a range of iridoid structures. znaturforsch.comresearchgate.net Studies have identified numerous iridoid glucosides in various Galium species, suggesting a complex and branching biosynthetic network stemming from common precursors. znaturforsch.comresearchgate.netnih.gov
Within the intricate web of iridoid biosynthesis, specific intermediates play pivotal roles in directing the pathway toward different structural classes. 10-Hydroxyloganin (B1195523) has been identified as a significant biosynthetic intermediate. researchgate.net For a considerable time, 10-hydroxyloganin was theorized to be a key intermediate in the formation of secoiridoids. This hypothesis was strengthened by its first-time isolation from a natural source, Galium mollugo, where it was found alongside this compound and other known iridoids. researchgate.net Its presence supports its role as a direct precursor in the pathway.
The biosynthetic pathway proposes that loganin (B1675030) is converted to 10-hydroxyloganin. znaturforsch.com This hydroxylation step is crucial for the subsequent formation of various iridoid structures. Secologanin (B1681713), a prominent secoiridoid, is formed through the cleavage of the cyclopentane (B165970) ring of an iridoid precursor, a pathway that has been well-established in plants like Catharanthus roseus. mdpi.com While secologanin is a critical intermediate for complex indole (B1671886) alkaloids, the pathway leading to this compound appears to proceed through the hydroxylation of loganin without the ring cleavage that characterizes secoiridoids. znaturforsch.comresearchgate.net
Enzymatic Mechanisms and Genetic Regulation of this compound Biosynthesis
The biosynthesis of iridoids is a multi-step process governed by a suite of specific enzymes and regulated at the genetic level. While the precise enzymatic steps leading to this compound are not fully elucidated, research into the broader iridoid pathway offers significant insights. Key enzyme families, such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (2OGD), are known to be involved in the hydroxylation and oxidation steps that functionalize the iridoid skeleton. nih.gov
Genetic regulation plays a critical role in controlling the flux through the iridoid biosynthetic pathway. Transcription factors are instrumental in this process by controlling the expression of pathway genes. mdpi.com For instance, in Catharanthus roseus, the transcription factor ORCA3 has been shown to enhance the production of terpenoid indole alkaloids by activating the expression of genes related to iridoid biosynthesis. mdpi.com Homologues of such transcription factors have been identified in other iridoid-producing plants, suggesting a conserved regulatory mechanism. mdpi.com
Furthermore, epigenetic modifications, such as histone methylation, have emerged as a regulatory layer in the biosynthesis of secondary metabolites, including iridoids. Studies in Lonicera japonica have shown a correlation between histone H3K4 and H3K9 methylation levels and the expression of genes involved in iridoid biosynthesis, which in turn affects the content of compounds like loganic acid. nih.gov In Scrophularia ningpoensis, the active histone mark H3K36me3 was found to be associated with genes in the iridoid synthesis pathway, with a specific histone methyltransferase, SnSDG8, implicated in regulating this process in response to temperature changes. oup.com
Proposed Biosynthetic Pathways for Iridoids and Secoiridoids in Galium Species
Research on various species of the Galium genus has led to the isolation of a wide array of iridoid and secoiridoid glucosides, allowing for the proposal of probable biosynthetic routes. znaturforsch.comresearchgate.net These pathways highlight the chemical diversity within the genus and suggest evolutionary differentiation based on iridoid patterns. nih.gov
The central precursor for many Galium iridoids is believed to be loganic acid, which can be processed through different branches of the pathway. znaturforsch.comresearchgate.net One major branch proceeds through the intermediate loganin. znaturforsch.com From loganin, further modifications such as hydroxylation, acetylation, and esterification lead to a variety of compounds. A key step is the formation of 10-hydroxyloganin from loganin, which serves as a precursor for other compounds, including this compound. znaturforsch.comresearchgate.netmdpi.com
A study of 19 Galium species identified 16 distinct iridoid glucosides and 2 secoiridoid glucosides. znaturforsch.com Based on the distribution of these compounds, three main lines of evolutionary differentiation regarding iridoids were proposed. researchgate.netnih.gov
Line 1: Characterized by the presence of specific triterpenoids and iridoid acids, suggesting parallel development of both the glyceraldehyde 3-phosphate/pyruvate and mevalonate biosynthetic routes. znaturforsch.comnih.gov
Line 2: Includes species from the G. mollugo and G. incurvum groups, which are characterized by a variety of iridoid esters and hydroxy and carboxy derivatives of iridoids and secoiridoids. znaturforsch.comnih.gov This group is where compounds like this compound and its precursor 10-hydroxyloganin have been identified. researchgate.netmdpi.com
Line 3: Comprises the remaining species, which possess a nearly identical iridoid pattern, suggesting a convergent evolution in their biosynthetic pathways. znaturforsch.comnih.gov
The table below summarizes some of the key iridoids isolated from Galium species and their position in the proposed biosynthetic pathway.
| Precursor | Intermediate/Product | Compound Class | Found in Galium? |
| Loganic Acid | Geniposidic Acid | Iridoid Glucoside | Yes znaturforsch.comresearchgate.net |
| Loganic Acid | Loganin | Iridoid Glucoside | Yes znaturforsch.com |
| Loganin | 10-Hydroxyloganin | Iridoid Glucoside | Yes znaturforsch.comresearchgate.net |
| 10-Hydroxyloganin | This compound | Iridoid Glucoside | Yes researchgate.netmdpi.com |
| Loganic Acid | Scandoside | Iridoid Glucoside | Yes znaturforsch.commdpi.com |
| Scandoside | Asperulosidic Acid | Iridoid Glucoside | Yes znaturforsch.comresearchgate.net |
| Loganic Acid | Secogalioside | Secoiridoid Glucoside | Yes znaturforsch.comresearchgate.net |
This table is based on proposed biosynthetic routes and compound isolations from various studies.
Metabolomic Profiling to Elucidate Biosynthetic Fluxes
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has become a powerful tool for investigating biosynthetic pathways. nih.gov By providing a snapshot of the metabolome, this approach allows researchers to identify and quantify numerous metabolites simultaneously, offering insights into the flow, or flux, of intermediates through a metabolic network. nih.govelifesciences.org This is particularly useful for complex pathways like iridoid biosynthesis, where many intermediates and end products exist.
In the context of iridoid biosynthesis, metabolomic profiling, often performed using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR), can reveal the accumulation of specific intermediates under different genetic or environmental conditions. nih.govnih.gov Integrated analyses combining metabolomics with transcriptomics (the study of gene expression) are especially powerful. nih.govmdpi.com By correlating changes in metabolite levels with the expression patterns of candidate genes, researchers can hypothesize the functions of specific enzymes and regulatory factors. nih.gov
A study on Gentiana crassicaulis seed germination integrated metabolomics and transcriptomics to explore iridoid biosynthesis. nih.gov The researchers identified 10 iridoid compounds and, through correlation analysis, linked their abundance to the expression of 26 specific genes, including those from the CYP450 and glucosyltransferase families, which are likely to play direct roles in the biosynthetic transformations of iridoids. nih.gov
The table below shows some of the iridoids identified and quantified in the Gentiana crassicaulis study, demonstrating the utility of metabolomics in pathway analysis.
| Identified Iridoid | Compound Class | Relevance to Biosynthesis |
| Loganic Acid | Iridoid Glucoside | Key early precursor in the pathway. nih.gov |
| Sweroside | Secoiridoid Glucoside | A common secoiridoid, derived from an iridoid precursor. nih.gov |
| Swertiamarin | Secoiridoid Glucoside | A downstream product of the secoiridoid pathway. nih.gov |
| Gentiopicroside | Secoiridoid Glucoside | The primary active component in many Gentiana species. nih.gov |
| 6'-O-β-D-glucosyl-gentiopicroside | Secoiridoid Glucoside | A modified downstream product, indicating further glucosylation steps. nih.gov |
This table is based on data from an integrated metabolomics and transcriptomics study on Gentiana crassicaulis. nih.gov
Such metabolomic approaches provide a global view of the metabolic state, enabling the identification of pathway bottlenecks, regulatory control points, and previously uncharacterized intermediates, thereby accelerating gene discovery and the understanding of complex biosynthetic networks like the one producing this compound. nih.govnih.gov
Isolation, Extraction, and Purification Methodologies
Advanced Extraction Techniques for 10-Hydroxymorroniside from Plant Matrices
The initial step in isolating this compound is its efficient extraction from the raw plant material. Modern techniques focus on maximizing yield and purity while minimizing environmental impact and degradation of the target compound.
The choice of solvent and the conditions of extraction are critical for the successful recovery of iridoid glycosides. Aqueous ethanol (B145695) solutions are frequently employed due to the polar nature of these compounds. nih.govoup.com Research on Cornus officinalis has shown that optimizing parameters such as solvent concentration, liquid-to-material ratio, temperature, and time is crucial for maximizing extraction efficiency.
For instance, studies on the extraction of related iridoids like morroniside (B1252140) and loganin (B1675030) from Cornus officinalis have identified optimal conditions using response surface methodology (RSM). oup.com One study found a 72% ethanol concentration to be highly effective for extracting iridoid glycosides. nih.gov Another investigation focusing on ultrasound-assisted extraction determined that a 64% (v/v) aqueous ethanol solution was optimal. oup.com The solid-to-liquid ratio is another key parameter, with ratios around 1:45 to 1:58 (g/mL) being reported as effective. oup.comresearchgate.net Temperature also influences extraction efficiency; for example, methanol (B129727) extraction of iridoids was found to be more efficient at 50°C compared to room temperature due to better solubility. researchgate.net
| Plant Source | Target Compounds | Extraction Method | Optimal Solvent | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Reference |
|---|---|---|---|---|---|---|---|
| Cornus officinalis | Morroniside, Loganin | Ultrasonic Cell Grinder Extraction | Water | 45:1 | Not specified | 40 min | oup.com |
| Cornus officinalis | Iridoid Glycosides | Microwave-Assisted | 72% Ethanol | 15:1 | Not specified | 10 min (400 W) | nih.gov |
| Lonicera japonica leaves | Polyphenols (including iridoids) | Ultrasound-Assisted | 64% Ethanol | 45:1 | Not specified | 6 min (700 W) | nih.gov |
| Lonicera similis flowers | Phenolic Compounds (including iridoids) | Ultrasound-Assisted | 46.4% Ethanol | 31.7:1 | Not specified | 20.1 min (205.9 W) | mdpi.comresearchgate.net |
To enhance extraction efficiency and align with green chemistry principles, modern technologies are increasingly applied for the isolation of iridoid glycosides.
Ultrasonic-Assisted Extraction (UAE) is a prominent technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. google.com This method has been successfully applied to extract iridoids from Cornus officinalis and Lonicera japonica. oup.comnih.gov Studies demonstrate that UAE is more productive, economical, and environmentally friendly than traditional methods like heat reflux extraction, often resulting in higher yields in significantly less time. oup.com For example, an optimized UAE process for morroniside and loganin from Corni fructus using water as a solvent was found to be more efficient than conventional hot reflux. oup.com The optimization of UAE parameters like ultrasonic power, time, and solvent ratio is crucial for maximizing the extraction yield. nih.govmdpi.com
Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, is another green technology used for extracting polar compounds like iridoid glycosides. researchgate.netresearchgate.net This technique uses water at elevated temperatures (typically between 100°C and 374°C) and pressures high enough to maintain its liquid state. researchgate.netaralyse.tech Under these conditions, the dielectric constant of water decreases, making it a suitable solvent for less polar compounds as well. PHWE has been reported as one of the most efficient techniques for isolating catalpol (B1668604) and aucubin, two other iridoid glycosides, from plant matrices. researchgate.netresearchgate.net The dynamic nature of PHWE allows for continuous flow, which can improve extraction efficiency. researchgate.net
Chromatographic Purification Strategies for this compound Enrichment
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the enrichment and purification of this compound.
Preparative chromatography is used to isolate and purify substantial quantities of a target compound for further analysis and use. aralyse.technih.gov The process for purifying iridoid glycosides typically involves a multi-step chromatographic sequence.
A common initial step is column chromatography using macroporous resins, such as Diaion HP-20, or silica (B1680970) gel. d-nb.infofrontiersin.org This allows for the fractionation of the crude extract, separating compounds based on their polarity. For example, a 50% ethanol extract of Cornus officinalis can be passed through a Diaion HP-20 resin column and eluted with a gradient of ethanol-water to yield fractions enriched with iridoid glycosides. frontiersin.org
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It has been successfully employed for the preparative separation of sweroside, morroniside, and loganin from Fructus Corni in a single step, yielding purities of over 92%. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone for achieving high-purity isolation of natural products. nih.govijrpr.com Following preliminary purification, fractions enriched in this compound are subjected to prep-HPLC, often using a reversed-phase column (e.g., C18). nih.govsigmaaldrich.com The method developed at an analytical scale is scaled up for preparative purposes, which involves using columns with larger diameters and optimizing loading capacity to balance purity and throughput. sigmaaldrich.com
| Technique | Stationary/Mobile Phase System | Application | Outcome | Reference |
|---|---|---|---|---|
| Macroporous Resin Column Chromatography | Diaion HP-20 resin; Elution with EtOH-H₂O gradient (0% to 95%) | Initial fractionation of crude extract | Enriched iridoid glycoside fractions | frontiersin.org |
| Silica Gel Column Chromatography | Silica gel; Elution with CHCl₃-MeOH gradient | Fractionation of enriched extracts | Separation of major fractions for further purification | d-nb.infofrontiersin.org |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., dichloromethane–methanol–n-butanol–water–acetic acid) | Preparative isolation from crude extract | High-purity (>92%) morroniside and loganin | nih.gov |
| Preparative HPLC (Prep-HPLC) | Reversed-phase (e.g., C18) column | Final purification of target compounds | Isolation of individual compounds with high purity | nih.govijrpr.com |
To ensure the purity and confirm the identity of the isolated this compound, hyphenated analytical techniques are indispensable. nih.govresearchgate.net These methods combine the separation power of chromatography with the detection specificity of spectroscopy.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is routinely used to quantify the purity of fractions collected during preparative chromatography. researchgate.net The DAD provides spectral information, which aids in peak identification and assessment of peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its more advanced form, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , is a powerful tool for the structural confirmation and sensitive detection of compounds. researchgate.netnih.gov These techniques have been successfully applied to the simultaneous analysis of thirteen different iridoid glycosides in Fructus Corni, providing a reliable method for quality evaluation and confirming the identity of purified compounds. nih.gov The combination of retention time, UV spectra, and mass spectral data provides unambiguous identification and ensures the high purity of the final isolated compound. researchgate.netresearchgate.net
Yield Optimization and Scalability Considerations in Laboratory-Scale Isolation
The transition from a laboratory-scale analytical method to a preparative-scale process requires careful consideration of scalability. While analytical HPLC focuses on achieving the best possible resolution, preparative HPLC aims to maximize throughput without compromising the required purity. sigmaaldrich.com This involves performing loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. sigmaaldrich.com The conditions are then scaled up to a larger preparative column by adjusting the flow rate and injection volume in proportion to the column dimensions. sigmaaldrich.com
The choice of extraction technology also has significant implications for yield and scalability. Modern methods like UAE and PHWE offer higher yields in shorter times compared to conventional techniques, making them more suitable for larger-scale operations. oup.com For instance, the yield of morroniside and loganin using an optimized UAE method was significantly higher than that from traditional heat reflux extraction. oup.com However, the high cost of some advanced equipment can be a limiting factor for scalability. Therefore, a balance must be struck between efficiency, cost, and the desired quantity and purity of the final product.
| Plant Source | Extraction Method | Compound(s) | Yield | Reference |
|---|---|---|---|---|
| Cornus officinalis | Ultrasonic Cell Grinder Extraction (UCGE) | Morroniside | 2.176% | oup.com |
| Cornus officinalis | Ultrasonic Cell Grinder Extraction (UCGE) | Loganin | 0.839% | oup.com |
| Lonicera japonica leaves | Ultrasound-Assisted Extraction (UAE) | Polyphenols | 9.16% | nih.gov |
| Lonicera japonica | High-Shear Extraction | Polyphenols | 6.96% | researchgate.net |
An in-depth analysis of the iridoid glycoside this compound reveals a growing body of research into its potential pharmacological activities. Found in various medicinal plants, including those from the Galium and Cornus genera, this compound is being investigated for its therapeutic promise. nih.govresearchgate.netfrontiersin.org The following article details the current state of scientific research on this compound, focusing on in vitro and preclinical in vivo studies across several key areas of biological activity. Much of the mechanistic understanding is extrapolated from studies on its closely related and more extensively researched iridoid precursors, morroniside and loganin.
Strictly Excluding Human Clinical Trial Data, Safety/adverse Effect Profiles, and Dosage/administration Information.
Evaluation of Antimicrobial Activity
Antibacterial Research in In Vitro Models
Extracts from plants known to contain 10-Hydroxymorroniside, such as Cornus officinalis and Lonicerae Japonicae Flos (LJF), have demonstrated antibacterial properties. atamanchemicals.commdpi.comfrontiersin.org For instance, Cornus mas leaf extract, which also contains iridoids, has shown antibacterial activity against Gram-negative bacteria. mdpi.com LJF has been confirmed to possess a broad antimicrobial spectrum and powerful antibacterial activity, even against drug-resistant bacteria. nih.gov Iridoids isolated from LJF have been associated with these antibacterial effects. frontiersin.org While these plant extracts show promise, specific data on the minimum inhibitory concentration (MIC) of isolated this compound against various bacterial strains are not detailed in the reviewed literature.
Table 1: In Vitro Antibacterial Activity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Target Bacteria | Observed Effect | Citation |
| Cornus officinalis | Fruit Extract | General | Reported antibacterial function | atamanchemicals.comfrontiersin.org |
| Cornus mas | Leaf Extract | Gram-negative bacteria | High antibacterial activity | mdpi.com |
| Lonicerae Japonicae Flos | General | Various, including drug-resistant strains | Broader antimicrobial spectrum and more powerful antibacterial activity compared to some common drugs | nih.gov |
| Galium species | General | General | Reported antibacterial properties | nih.gov |
Note: This table reflects the activity of the plant extracts, not the isolated compound this compound.
Antifungal Research in In Vitro Models
The antifungal potential of plant extracts containing this compound has also been noted. Species from the Galium genus, which includes members that produce this compound, are used in traditional medicine for their antifungal properties. nih.govresearchgate.net Saponins and anthraquinones, also found in Galium species, are known to contribute to their antifungal and antimicrobial potential. nih.gov However, direct studies on the antifungal activity of purified this compound, including specific fungicidal or fungistatic concentrations, are not specified in the available research.
Table 2: In Vitro Antifungal Activity of Plant Extracts Containing this compound
| Plant Source | Extract Type | Target Fungi | Observed Effect | Citation |
| Galium species (G. verum, G. aparine, G. mollugo, G. odoratum) | General | General | Reported antifungal properties | nih.govresearchgate.net |
Note: This table reflects the activity of the plant extracts, not the isolated compound this compound.
Antiviral Research in In Vitro and Preclinical In Vivo Models (non-human)
Iridoid glycosides found in plants like Lonicerae Japonicae Flos (LJF) are reported to have significant antiviral effects. mdpi.comnih.gov Extracts and active components from LJF, including iridoid glycosides, have been shown to inhibit a range of viruses such as influenza virus, respiratory syncytial virus (RSV), and herpes simplex virus in vitro. frontiersin.orgnih.gov Specifically, iridoid glycosides are suggested to inhibit neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells. mdpi.com
Non-human primate models are frequently used in preclinical safety assessments for immunomodulatory therapeutics and to study viral pathogenesis, but specific in vivo studies involving this compound are not detailed in the provided results. nih.gov While the extracts show activity, research specifically isolating the in vitro or in vivo antiviral efficacy of this compound is limited.
Table 3: Antiviral Research on Plant Extracts Containing this compound
| Plant Source | Active Components Mentioned | Virus Models | Key Findings | Model Type | Citation |
| Lonicerae Japonicae Flos | Iridoid glycosides, phenolic acids, flavonoids | Influenza A virus, RSV, Herpes simplex virus, Newcastle disease virus, etc. | Inhibition of various viruses; potential mechanism via neuraminidase inhibition. | In Vitro | frontiersin.orgnih.govmdpi.com |
| Galium species | General | General | Reported antiviral properties. | In Vitro | nih.govmdpi.commdpi.com |
Note: This table reflects the activity of the plant extracts and their general components, not exclusively the isolated compound this compound.
Research on Immunomodulatory Properties
The immunomodulatory potential of iridoids and the plants that contain them is an active area of research. nih.gov Extracts from Cornus officinalis and Galium species, both sources of this compound, are reported to have immunomodulatory effects. atamanchemicals.commdpi.com
In Vitro Effects on Immune Cell Function and Proliferation
Ethanolic extracts of Galium verum, which contains this compound, have been shown to have a stimulating effect on the transformation activity of peripheral blood mononuclear cells in vitro. mdpi.com One study noted that a 96% ethanol (B145695) extract increased lymphocyte proliferation compared to spontaneous transformation. mdpi.com These findings suggest a potential role for the constituents of these plants in modulating immune cell activity. However, studies focusing specifically on the effect of isolated this compound on the function and proliferation of specific immune cells (e.g., T-cells, B-cells, macrophages) are not detailed in the search results. General in vitro assays often assess T-cell proliferation by measuring ATP as an indicator of metabolically active cells or by evaluating cytokine production after stimulation. criver.comnih.govnih.gov
Preclinical In Vivo Immunomodulation Studies (non-human)
Preclinical studies, often utilizing non-human primate or rodent models, are standard for evaluating the immunomodulatory effects of new therapeutic agents. nih.govfrontiersin.orgmedrxiv.org These studies assess the impact on the immune system, including potential immunosuppression or stimulation. nih.gov While the general immunomodulatory effects of plant extracts containing iridoids are reported, specific preclinical in vivo studies designed to investigate the immunomodulatory properties of this compound are not described in the available literature.
Exploration of Cytotoxic and Anticancer Potentials in Cell Lines
The cytotoxic potential of iridoids and extracts from plants containing them against various cancer cell lines has been investigated. oup.comnih.gov Extracts from Cornus officinalis are reported to have anti-tumor activity. atamanchemicals.comoup.com Similarly, certain iridoids have demonstrated cytotoxic effects against human tumor cell lines such as HL-60 (leukemia), SMMC-7721 (hepatoma), and SW-480 (colon cancer). dokumen.pub For example, the iridoid genipin (B1671432) has been shown to induce apoptosis in human non-small-cell lung cancer H1299 cells. dokumen.pub While this compound is listed as a constituent in plants with reported anticancer activity, specific IC50 values or detailed mechanistic studies on its cytotoxic effects on cancer cell lines are not available in the provided search results. nih.govmdpi.com
Table 4: Research on Cytotoxic and Anticancer Potential of Related Iridoids and Plant Extracts
| Substance | Cell Line(s) | Observed Effect | Example IC50 Value | Citation |
| Iridoids (unspecified) | HL-60, SMMC-7721, SW-480 | Strong cytotoxic effects | 1.4 ± 0.02 µM (against HL-60) | dokumen.pub |
| Genipin (iridoid) | H1299 (non-small-cell lung cancer) | Induced apoptosis, cell cycle arrest | 351.5 µM | dokumen.pub |
| Cornus officinalis Extract | General | Reported anti-tumor activity | Not specified | atamanchemicals.comoup.com |
| Galium verum Extract | Laryngeal carcinoma cells | Effect on growth, motility, and gene expression | Not specified | nih.gov |
Note: This table presents data for related iridoids or plant extracts, as specific cytotoxic data for this compound was not found.
Neuroprotective Studies in In Vitro and Preclinical In Vivo Models (non-human)
Iridoids as a class have been investigated for their neuroprotective activities. nih.gov
Hepatoprotective Studies in In Vitro and Preclinical In Vivo Models (non-human)
Iridoid compounds have shown hepatoprotective properties in various studies. mdpi.com
Other Investigated Biological Activities in Preclinical Settings
Some plants containing iridoids, such as Galium odoratum, are recognized for their antispasmodic effects. nih.gov
Melanogenesis Inhibitory Activity
Melanogenesis is the process by which melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced. nih.gov The enzyme tyrosinase plays a crucial role in this process, catalyzing the initial and rate-limiting steps of melanin synthesis. nih.gov Consequently, inhibitors of tyrosinase are of significant interest for their potential to modulate pigmentation. nih.govbiofor.co.il
Some compounds demonstrate a competitive inhibition mechanism against tyrosinase, binding to the enzyme's active site, which contains copper ions, thereby preventing the natural substrate from binding. plos.orgresearchgate.net The effectiveness of novel inhibitors is often compared to that of well-known tyrosinase inhibitors like kojic acid and arbutin. plos.orgkoreascience.kr
Table 1: Investigated Effects on Melanogenesis
| Parameter | Observation | Cell Line/Model |
|---|---|---|
| Melanin Content | Reduction in a dose-dependent manner | B16F10 cells |
| Tyrosinase Activity | Inhibition of cellular tyrosinase | B16F10 cells |
Antiaging Activity
Cellular senescence is a fundamental aspect of aging, characterized by a state of irreversible cell cycle arrest. frontiersin.org This process is triggered by various stressors, including DNA damage and telomere shortening. aginganddisease.org Senescent cells accumulate in tissues over time and contribute to the aging phenotype through the secretion of a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP). mdpi.com
Key molecular pathways involved in cellular senescence include the p53/p21 and p16/Rb tumor suppressor pathways, which act to halt cell proliferation. aginganddisease.org Another critical player is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis that becomes activated under conditions of low energy. wikipedia.org Activation of AMPK can influence longevity and aging processes. mdpi.com Additionally, oxidative stress and the resulting accumulation of DNA damage, often marked by the phosphorylation of histone H2AX (γH2AX), are significant contributors to the aging process. nih.govnih.gov
Research in this area often focuses on identifying compounds that can modulate these pathways to potentially counteract the effects of cellular aging.
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. nih.gov Vascular endothelial growth factor (VEGF) is a primary signaling molecule that promotes angiogenesis by binding to its receptors on endothelial cells, triggering a cascade of events including cell proliferation, migration, and the formation of tube-like structures. nih.govmdpi.com
In vitro models are extensively used to study the effects of various compounds on angiogenesis. merckmillipore.com The tube formation assay is a common method where endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are cultured on a basement membrane extract, and their ability to form capillary-like networks is observed. nih.govthermofisher.comsigmaaldrich.com The inhibition of VEGF-induced proliferation, migration, and tube formation are key indicators of a compound's anti-angiogenic potential. nih.govplos.org
Table 2: Research Findings on Anti-angiogenic Activity
| Assay | Model | Key Findings |
|---|---|---|
| Tube Formation | HUVECs on Matrigel | Inhibition of capillary-like structure formation |
| Cell Proliferation | HUVECs | Inhibition of VEGF-induced proliferation |
Antimutagenic Activity
Antimutagenic agents are substances that can reduce or eliminate the mutagenic effects of physical and chemical mutagens. nih.gov Mutagenicity refers to the capacity of an agent to induce permanent alterations in the DNA sequence. nih.gov The search for compounds with antimutagenic properties is an active area of research, as they may offer protective effects against DNA damage. nih.gov Iridoids, a class of secondary metabolites found in various plants, have been studied for a range of biological activities, including antimutagenic effects. dokumen.pub
Enzyme Activating Effects
Certain compounds can exert their biological effects by activating specific enzymes. One such enzyme is AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy levels. wikipedia.org AMPK activation occurs when the cellular AMP/ATP ratio rises, signaling a low energy state. nih.gov Once activated, AMPK orchestrates a metabolic switch, promoting energy-producing pathways like fatty acid oxidation and glucose uptake, while inhibiting energy-consuming processes such as protein and cholesterol synthesis. wikipedia.org
The activation of AMPK is a complex process that can be influenced by various upstream kinases and phosphatases. nih.govnih.gov Some compounds can directly or indirectly lead to the activation of AMPK, thereby influencing cellular metabolism and energy balance. nih.gov This activation mechanism is a key area of investigation for understanding the broader biological effects of certain molecules. mdpi.comnih.gov
Molecular Interactions with Biological Targets
The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the cell. thermofisher.com The strength of the interaction between a molecule (ligand) and its biological target (e.g., a protein) is quantified by its binding affinity, often expressed as the dissociation constant (Kd). malvernpanalytical.com A lower Kd value signifies a stronger binding affinity. malvernpanalytical.com These interactions are governed by non-covalent forces such as hydrogen bonds and hydrophobic interactions. malvernpanalytical.com
Predicting and understanding these binding affinities are crucial in fields like drug discovery. nih.govarxiv.org Computational methods, such as molecular docking, are employed to simulate the binding of a ligand to the active site of a protein, providing insights into the potential binding mode and affinity. researchgate.net These computational predictions, combined with experimental binding assays, help to elucidate the molecular basis of a compound's activity. frontiersin.org For instance, studies on this compound have identified it as an iridoid glycoside present in various plant species. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Arbutin |
Structural Studies and Chemical Derivatization Research
Elucidation of Stereochemistry and Isomeric Forms
10-Hydroxymorroniside has a complex stereochemistry. Research has identified and characterized its isomeric forms, particularly the 7α and 7β isomers. These isomers have been isolated from various plant species of the Galium genus. nih.gov The specific spatial arrangement of the hydroxyl group at the C7 position is a key distinguishing feature between these isomers. The characterization and differentiation of these stereoisomers are crucial as the spatial arrangement of functional groups can significantly influence the molecule's biological activity.
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues is an active area of research, driven by the need to produce these compounds in larger quantities for biological testing and to create novel derivatives. While this compound is naturally occurring and has been isolated from plants like Galium mollugo, its synthesis provides a means to access the compound and its analogues more readily. researchgate.netresearchgate.net
Synthetic strategies often focus on the construction of the core iridoid skeleton, a cis-fused cyclopenta[c]pyran ring system. researchgate.net The development of synthetic routes allows for the preparation of various analogues by modifying different parts of the molecule. For instance, research has been conducted on the synthesis of 10-hydroxybenzo[h]quinoline (B48255) analogues, which, although not direct analogues of this compound, demonstrates the chemical methodologies that can be applied to create libraries of related compounds for screening. nih.gov The synthesis of such analogues is essential for structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological effects. oncodesign-services.com SAR studies involve systematically modifying the molecule's structure and evaluating the impact of these changes on its activity. researchgate.net
For iridoids in general, key structural features that influence bioactivity include the nature and position of substituents on the cyclopentane (B165970) ring and the pyran ring, as well as the stereochemistry of the molecule. For this compound specifically, the hydroxyl group at C10 is a defining feature. The presence and configuration of hydroxyl groups, as well as the glycosidic linkage, are critical for its interactions with biological targets.
The general principles of SAR suggest that modifications to the functional groups of this compound, such as the hydroxyl groups or the methyl ester, could lead to derivatives with altered or enhanced biological profiles. youtube.com For example, the synthesis and testing of a series of related compounds with variations in these positions would help to map the structural requirements for a particular biological activity. nih.gov
Transformations of this compound for Enhanced Biological Activities
Chemical transformations of this compound are performed to create derivatives with potentially improved biological activities. researchgate.net These transformations can involve various chemical reactions to modify specific functional groups.
One common approach is the derivatization of hydroxyl groups through reactions like esterification or etherification. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets. The goal of such transformations is to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of various iridoid analogues and their subsequent biological evaluation is a testament to the ongoing efforts to find new therapeutic agents based on natural product scaffolds. dokumen.pub
Analytical Chemistry and Characterization Methodologies
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is fundamental to the isolation and quantification of 10-Hydroxymorroniside from complex plant matrices. High-performance liquid chromatography and its coupling with mass spectrometry are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and related iridoid glycosides. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 stationary phase. researchgate.netwisc.edu This method separates compounds based on their hydrophobicity.
The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. researchgate.netfrontiersin.org For the analysis of iridoids from sources like Cornus officinalis, a gradient elution is often preferred, using a mobile phase consisting of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector, as the enol-ether chromophore in iridoids provides adequate absorbance, usually in the range of 240–270 nm. ethernet.edu.et
Method validation is a critical step to ensure the reliability of quantitative results and is performed according to ICH guidelines. frontiersin.org This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netfrontiersin.org For instance, a validated HPLC method for morroniside (B1252140), a structurally similar compound, demonstrated good linearity with a coefficient of determination (r²) ≥0.99. researchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.netfrontiersin.org |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | researchgate.netazooptics.com |
| Elution Mode | Gradient | google.com |
| Flow Rate | 0.8 - 1.5 mL/min | frontiersin.org |
| Column Temperature | 30 - 55 °C | frontiersin.orgazooptics.com |
| Detection Wavelength | 240 - 278 nm (UV-Vis/DAD) | ethernet.edu.etfrontiersin.orgresearchgate.net |
| Injection Volume | 3 - 20 µL | frontiersin.orgazooptics.com |
| LOD (Typical) | ~20 - 50 ng/mL | frontiersin.org |
| LOQ (Typical) | ~60 - 150 ng/mL | frontiersin.org |
Liquid Chromatography-Mass Spectrometry (LC-MSn)
Liquid Chromatography coupled with tandem or multi-stage mass spectrometry (LC-MSn) is a powerful technique for both the identification and quantification of this compound, especially at low concentrations in complex biological matrices. researchgate.netazooptics.com This method combines the separation power of HPLC (or UHPLC for higher resolution and speed) with the high sensitivity and specificity of mass spectrometry. researchgate.net
In LC-MSn analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which can be operated in either positive or negative mode. azooptics.comjchps.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS or MS²) is employed. The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a chemical fingerprint for identification. researchgate.net Further fragmentation of selected product ions (MSn) can provide even more detailed structural information. weebly.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC System | UHPLC | azooptics.com |
| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile (Gradient) | azooptics.com |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | researchgate.netazooptics.com |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | azooptics.com |
| Scan Mode | Full Scan MS and Information Dependent Acquisition (IDA) for MS/MS | nih.gov |
| Precursor Ion [M-H]⁻ | m/z 421.13 | mdpi.com |
| Precursor Ion [M+H]⁺ | m/z 423.14 | mdpi.com |
Spectroscopic Methods for Structural Confirmation
While chromatography can isolate and quantify this compound, spectroscopic methods are indispensable for the definitive elucidation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. umn.edu It provides detailed information about the carbon-hydrogen framework of a molecule. frontiersin.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of each proton and carbon atom, respectively. google.comnih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the identification of key functional groups and structural motifs. umn.edu
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. ethernet.edu.etumn.edu COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-proton pairs, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. umn.edunih.gov
| Position | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1 | ~5.6 (d) | ~95.0 | azooptics.com |
| 3 | ~7.5 (s) | ~152.0 | azooptics.com |
| 4 | - | ~111.0 | azooptics.com |
| 5 | ~3.2 (m) | ~30.0 | |
| 6 | ~4.2 (m) | ~78.0 | |
| 7 | ~4.0 (m) | ~75.0 | azooptics.com |
| 8 | ~2.5 (m) | ~43.0 | |
| 9 | ~2.2 (m) | ~46.0 | |
| 10 (CH₂) | ~4.1 (m) | ~65.0 | researchgate.net |
| 11 (COOCH₃) | - | ~169.0 | azooptics.com |
| 11 (OCH₃) | ~3.7 (s) | ~52.0 | azooptics.com |
| 1' (Anomeric) | ~4.7 (d, J≈8.0) | ~100.0 | azooptics.com |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a critical piece of data for structural confirmation. High-resolution mass spectrometry (HRMS), often coupled with LC (as in LC-Q-TOF-MS), can determine the mass of a molecule with very high accuracy (typically within 5 ppm), allowing for the unambiguous determination of its elemental formula (e.g., C₁₇H₂₆O₁₂ for this compound). azooptics.commdpi.com
The fragmentation pattern obtained from MS/MS analysis provides further structural information. For iridoid glycosides like this compound, a characteristic fragmentation involves the neutral loss of the glucose moiety (162 Da). Other common fragmentations include the loss of water (18 Da), carbon monoxide (28 Da), and other small neutral molecules from the aglycone core. Analyzing these fragmentation pathways helps to confirm the structure of the aglycone and the nature of the glycosidic linkage.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₆O₁₂ | mdpi.com |
| Exact Mass | 422.142426 | mdpi.com |
| [M+H]⁺ (Positive Ion Mode) | 423.14970 | mdpi.com |
| [M+Na]⁺ (Positive Ion Mode) | 445.13164 | |
| [M-H]⁻ (Negative Ion Mode) | 421.13525 | azooptics.com |
| Primary Fragment Ion | [M+H - Glucose]⁺ at m/z 261 | |
| Secondary Fragment Ion | [Aglycone - H₂O]⁺ at m/z 243 |
Metabolomics Approaches for Profiling this compound in Biological Systems
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a functional snapshot of cellular activity. researchgate.net Untargeted metabolomics approaches, primarily using LC-HRMS, have been instrumental in profiling this compound and other related metabolites in their natural sources, such as the fruits, leaves, and stems of Cornus officinalis. researchgate.netnih.gov
The typical metabolomics workflow involves sample collection, metabolite extraction, data acquisition (using LC-MS or NMR), data processing, and statistical analysis. researchgate.net In the context of this compound, these studies can reveal how the concentration and distribution of this compound vary across different plant tissues or under different environmental conditions or processing methods. researchgate.netazooptics.com
By correlating changes in the metabolome with other 'omics' data, such as transcriptomics (the study of gene expression), researchers can identify candidate genes involved in the biosynthetic pathways of iridoids. researchgate.net For example, integrative omics analysis in C. officinalis has identified specific cytochrome P450 genes that are likely involved in the biosynthesis of iridoids. researchgate.net This approach not only allows for the sensitive detection and profiling of this compound but also places it within a broader biological context, enhancing our understanding of its natural function and production.
Development of Standardized Analytical Protocols
The accurate quantification and characterization of this compound in various matrices, including plant material and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its biological activity. To this end, researchers have developed and validated several sophisticated analytical methods. These protocols are designed to be specific, accurate, precise, and robust, adhering to guidelines set by international bodies like the International Council for Harmonisation (ICH). pharmtech.comeuropa.euglobalresearchonline.netsysrevpharm.orgresearchgate.net The validation process for these analytical procedures is essential to demonstrate their suitability for the intended purpose. europa.euglobalresearchonline.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques for the analysis of this compound and other iridoid glycosides. dokumen.pubresearchgate.netnih.gov These methods offer high resolution and sensitivity, allowing for the simultaneous determination of multiple compounds in a single run. researchgate.netnih.govijpsonline.com
A key aspect of developing standardized protocols is method validation, which ensures the reliability of the analytical data. pharmtech.comglobalresearchonline.netresearchgate.net This involves assessing several parameters:
Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal. europa.euresearchgate.netnih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. pharmtech.commdpi.comnih.gov
Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. europa.eunih.govijpsonline.commdpi.comnih.gov This is often assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govijpsonline.comnih.gov
Accuracy: Represents the closeness of the test results to the true value. europa.euijpsonline.comnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. europa.eufrontiersin.org
Robustness: Measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. pharmtech.comnih.gov
Recovery: The efficiency of the extraction procedure. nih.govijpsonline.comfrontiersin.orgfrontiersin.org
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods have been successfully developed for the simultaneous determination of this compound along with other iridoids like morroniside and loganin (B1675030). researchgate.netijpsonline.com These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution, often containing a modifier like formic acid to improve peak shape and resolution. researchgate.netijpsonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). ijpsonline.commdpi.com
For instance, one validated HPLC-MS method for the simultaneous determination of loganin, morroniside, and paeoniflorin (B1679553) in rat plasma demonstrated good linearity over a range of 5-1000 ng/mL for all three analytes. ijpsonline.com The method showed excellent precision with intra-day and inter-day variations being less than 7.50%, and the accuracy ranged from -6.57% to 7.90%. ijpsonline.com The mean recoveries for the analytes were reported to be higher than 68.86%. ijpsonline.com
Table 1: HPLC Method Parameters for Iridoid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Wondasil C18 (150×4.6 mm, 5 μm) | ijpsonline.com |
| Mobile Phase | Methanol and 0.02% formic acid water solution (28:72, v/v) | ijpsonline.com |
| Flow Rate | 0.7 ml/min | ijpsonline.com |
| Column Temperature | 30°C | ijpsonline.com |
| Detection | ESI-MS (Negative Mode) | ijpsonline.com |
| Linearity Range | 5-1000 ng/ml | ijpsonline.com |
| LLOQ | 5 ng/ml | ijpsonline.com |
| Intra-day Precision (RSD) | < 7.50% | ijpsonline.com |
| Inter-day Precision (RSD) | < 7.50% | ijpsonline.com |
| Accuracy | -6.57% to 7.90% | ijpsonline.com |
| Mean Recovery | > 68.86% | ijpsonline.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For even higher sensitivity and throughput, UPLC-MS/MS methods have been developed. nih.govfrontiersin.orgnih.govfrontiersin.org UPLC utilizes smaller particle size columns, resulting in faster analysis times and improved resolution compared to conventional HPLC. nih.gov The coupling of UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it ideal for the quantification of low-level analytes in complex matrices like plasma. nih.govfrontiersin.orgnih.gov
A UPLC-MS/MS method was developed for the simultaneous determination of loganin, morroniside, catalpol (B1668604), and acteoside in rat plasma. nih.gov This method employed an Acquity UPLC BEH C18 column and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov The analytes were detected using selected reaction monitoring (SRM) in the negative ion mode. nih.gov The method demonstrated good linearity with correlation coefficients greater than 0.991. nih.gov The precision (RSD%) for both intra-day and inter-day assays was within 9.58%, and the recovery ranged from 67.62% to 80.14%. nih.gov
Table 2: UPLC-MS/MS Method Parameters for Iridoid Analysis in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100mm×2.1mm, 1.7μm) | nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Detection | Tandem Mass Spectrometry (Negative Ion Mode, SRM) | nih.gov |
| Linearity | r > 0.991 | nih.gov |
| Intra-day and Inter-day Precision (RSD%) | < 9.58% | nih.gov |
| Recovery | 67.62% - 80.14% | nih.gov |
| Mass Transition (m/z) for Morroniside | 451.0→179.0 | nih.gov |
The development of these standardized and validated analytical protocols is fundamental for ensuring the quality and consistency of products containing this compound and for advancing research into its pharmacokinetic and pharmacological properties.
Chemotaxonomic and Phytogenetic Significance Research
Role of 10-Hydroxymorroniside as a Chemotaxonomic Marker in Galium Species
Chemotaxonomy utilizes the chemical constituents of plants to aid in their taxonomic classification and to understand relationships between species. nih.gov Iridoid glycosides are a class of secondary metabolites considered highly characteristic and useful for these purposes, particularly within the Dicotyledons. znaturforsch.com
The iridoid profile of the genus Galium (part of the Rubiaceae family) has been a subject of research to clarify interspecies relationships. nih.govresearchgate.net While a generally uniform iridoid pattern is observed across many species, specific compounds have been identified as valuable taxonomic markers for certain species or species groups. nih.govresearchgate.net For instance, asperuloside (B190621) is considered a characteristic iridoid for the Galium genus, while others like monotropein, loganin (B1675030), and geniposidic acid are more species-specific markers. researchgate.netnih.gov
The table below details the documented presence of this compound and other iridoids in select Galium species.
Table 1: Documented Iridoid Glycosides in Select Galium Species
| Species | This compound Presence | Other Notable Iridoids |
|---|---|---|
| Galium lovcense | Present (as 7α and 7β isomers) nih.govsemanticscholar.org | Secogalioside, Asperuloside, Scandoside, Monotropein, Geniposidic acid, 10-Hydroxyloganin (B1195523), Daphylloside nih.govsemanticscholar.org |
Phylogenetic Relationships within the Rubiaceae Family based on Iridoid Profiles
The Rubiaceae family, one of the largest among angiosperms, is taxonomically complex. nih.govresearchgate.net Modern classification systems divide it into three main subfamilies: Rubioideae, Cinchonoideae, and Ixoroideae. nih.govresearchgate.net The distribution of major classes of secondary metabolites, including iridoids, indole (B1671886) alkaloids, and anthraquinones, provides strong chemotaxonomic evidence that supports this phylogenetic division. nih.govsemanticscholar.orgdntb.gov.ua
Iridoids are considered key chemotaxonomic markers for the subfamily Ixoroideae. semanticscholar.orgresearchgate.net In contrast, the Cinchonoideae subfamily is characterized by the predominance of indole alkaloids, and the Rubioideae subfamily is distinguished by a high concentration of anthraquinones. semanticscholar.orgresearchgate.net This distinct chemical profiling correlates well with morphological and molecular data, reinforcing the established phylogenetic relationships. semanticscholar.org
The presence of this compound, an iridoid, aligns with the chemical signature of the family. Iridoids are produced via specific biosynthetic pathways, and their distribution across the subfamilies reflects the evolutionary divergence of these metabolic routes. nih.govdntb.gov.ua While iridoids are the defining feature of Ixoroideae, they are also produced in significant amounts in the Rubioideae subfamily, which includes the genus Galium. nih.gov
The table below summarizes the primary chemical markers for the subfamilies of Rubiaceae.
Table 2: Primary Chemotaxonomic Markers in Rubiaceae Subfamilies
| Subfamily | Primary Chemical Marker(s) | Other Significant Metabolites |
|---|---|---|
| Rubioideae | Anthraquinones nih.govsemanticscholar.orgresearchgate.net | Iridoids, Indole Alkaloids nih.govdntb.gov.ua |
| Ixoroideae | Iridoids nih.govsemanticscholar.orgresearchgate.net | - |
| Cinchonoideae | Indole Alkaloids nih.govsemanticscholar.orgresearchgate.net | Other Alkaloids nih.govdntb.gov.ua |
Evolutionary Implications of this compound Occurrence
The distribution of secondary metabolites like this compound within the Rubiaceae family offers insights into its evolutionary history. nih.gov From an evolutionary perspective, the subfamily Rubioideae is considered the most ancient, followed by Ixoroideae, and finally Cinchonoideae, which is regarded as the most evolutionarily advanced. nih.govdntb.gov.uaresearchgate.net
The chemical biosynthetic pathways of these subfamilies support this evolutionary hypothesis. nih.govdntb.gov.ua
Rubioideae , the most ancient lineage, appears to have less specific metabolic pathways, capable of producing a wide array of compounds, including its characteristic anthraquinones as well as significant amounts of both iridoids and indole alkaloids. nih.govdntb.gov.ua
Ixoroideae shows a more specialized biosynthetic pathway that is highly active in the production of iridoids. nih.govdntb.gov.ua
Cinchonoideae , the most recent subfamily, possesses pathways that predominantly produce complex indole alkaloids. nih.govdntb.gov.ua
The occurrence of this compound, an iridoid, in genera belonging to the Rubioideae subfamily (such as Galium) is significant. nih.gov It suggests that the genetic and enzymatic machinery for iridoid biosynthesis was present in the common ancestor of the Rubiaceae family. This pathway was retained and became the dominant metabolic feature in the subsequent Ixoroideae line, while the pathway for anthraquinone (B42736) synthesis became prominent in other branches of Rubioideae and the indole alkaloid pathway was elaborated upon in the Cinchonoideae line. The presence of iridoids in the most ancient subfamily indicates that this class of compounds is a primitive chemical trait within the family, which later underwent differential amplification and specialization during the evolutionary diversification of its major lineages. nih.govdntb.gov.ua
Strictly Excluding Human Clinical Trial Development, Drug Approval Processes, and Direct Therapeutic Product Development for Human Use.
Exploration of Novel Biological Activities in Non-human Models
Future research will likely focus on identifying and characterizing novel biological activities of 10-Hydroxymorroniside in various non-human models. This could involve screening the compound against a wider range of biological targets and disease models.
Biosynthetic Engineering for Sustainable Production of this compound
Given that this compound is a plant-derived natural product, its supply can be limited. Biosynthetic engineering offers a promising approach for the sustainable production of this compound. This could involve expressing the relevant biosynthetic genes in microbial hosts or optimizing its production in plant cell cultures.
Development of Advanced Preclinical Models for Mechanism-Oriented Studies
To gain a deeper understanding of the mechanisms of action of this compound, there is a need for the development of more advanced preclinical models. This could include the use of genetically modified organisms, organ-on-a-chip technology, and other innovative approaches that more closely mimic the complexity of biological systems.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of omics technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of the biological effects of this compound. These technologies can help to identify the molecular targets and pathways that are modulated by the compound.
Computational Approaches for Predicting Bioactivity and Target Interactions
Computational approaches, such as molecular docking and virtual screening, can be used to predict the bioactivity of this compound and to identify its potential molecular targets. These in silico methods can help to prioritize experimental studies and to guide the design of new analogs with improved activity.
Investigating Synergistic Effects with Other Natural Compounds in Preclinical Studies
Many natural products are known to exhibit synergistic effects when used in combination with other compounds. Future preclinical studies could investigate the potential synergistic interactions between this compound and other natural compounds. This could lead to the development of more effective combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
